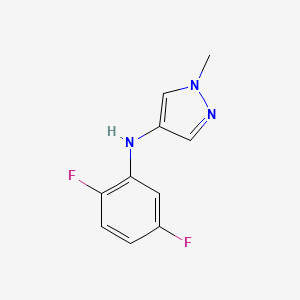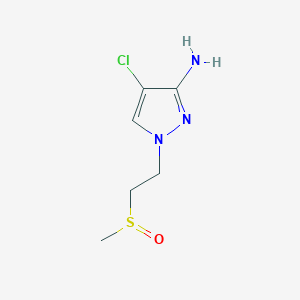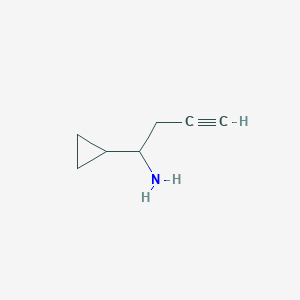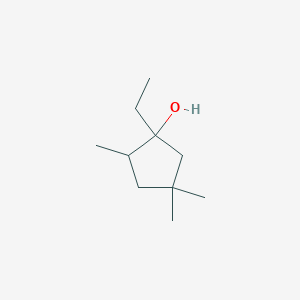
1-Ethyl-2,4,4-trimethylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,4,4-trimethylcyclopentan-1-ol is an organic compound with the molecular formula C10H20O. It is a cyclopentanol derivative characterized by the presence of an ethyl group and three methyl groups attached to the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,4,4-trimethylcyclopentanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-ethyl-2,4,4-trimethylcyclopentanone. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-ethyl-2,4,4-trimethylcyclopentanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of the alcohol can lead to the formation of 1-ethyl-2,4,4-trimethylcyclopentane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-Ethyl-2,4,4-trimethylcyclopentanone.
Reduction: 1-Ethyl-2,4,4-trimethylcyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-Ethyl-2,4,4-trimethylcyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-ethyl-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-2,4,4-trimethylcyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2,4-dimethylcyclopentan-1-ol: Similar structure but with one less methyl group.
1-Ethyl-2,4,4-trimethylcyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol is unique due to its specific combination of substituents on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
1-ethyl-2,4,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-5-10(11)7-9(3,4)6-8(10)2/h8,11H,5-7H2,1-4H3 |
Clé InChI |
VXIXCVYAFFQMMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC1C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


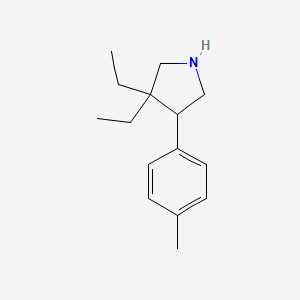
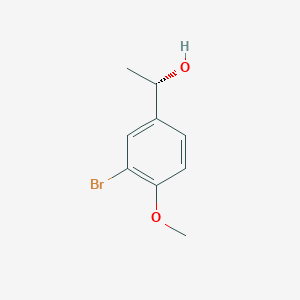
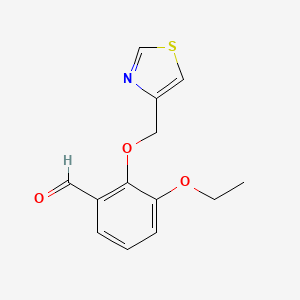
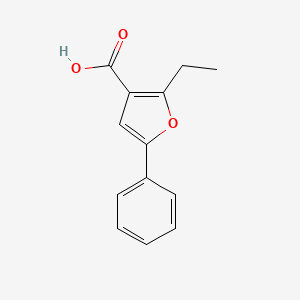


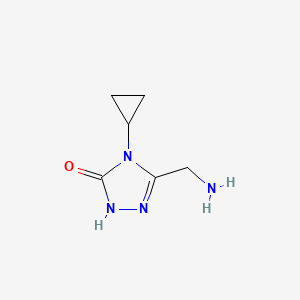


![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)

